(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid
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Overview
Description
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid is a chiral amino acid derivative with a unique structure that includes a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorophenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is reduced to the corresponding amine.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. For example, the use of chiral catalysts or enzymes can enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the amino acid moiety facilitates its incorporation into biological systems. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylbutanoic acid: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
3-Amino-4-(4-fluorophenyl)butanoic acid: Contains a single fluorine atom, which affects its reactivity and binding characteristics.
3-Amino-4-(3,5-dichlorophenyl)butanoic acid: Substitutes fluorine with chlorine, leading to variations in its chemical behavior and applications.
Uniqueness
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for designing novel drugs and materials with enhanced performance.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
JUZLHHFRXMTMCJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
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